1-Amino-2-benzimidazolesulfonate
Description
Contextualization of Benzimidazole (B57391) Derivatives in Advanced Organic Synthesis and Functional Materials
Benzimidazole, a bicyclic aromatic heterocycle formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is considered a "privileged structure" in medicinal chemistry. ihmc.us This designation arises from its derivatives' ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. rsc.orgnih.gov These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. rsc.orgnih.gov The versatility of the benzimidazole core allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. ihmc.usnih.gov
In organic synthesis, numerous methods have been developed for the construction of the benzimidazole ring system. These often involve the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives. organic-chemistry.orgresearchgate.net The development of metal-catalyzed and green synthesis approaches has further expanded the accessibility and diversity of these compounds. nih.gov Beyond medicine, benzimidazole derivatives are utilized in the development of functional materials, such as fluorescent chemosensors for detecting specific analytes and as components in the synthesis of polymers with specific thermal or electronic properties. researchgate.net
Significance of Amino and Sulfonate Functional Groups in Heterocyclic Systems
The functionalization of a heterocyclic core with specific substituents is a fundamental strategy for modulating its physicochemical properties and reactivity. The amino group (-NH₂) and the sulfonate group (-SO₃H) are particularly significant in this regard.
The amino group is a key functional group in a vast number of biologically active molecules, including amino acids, the building blocks of proteins. exlibrisgroup.comappleacademicpress.com When attached to a heterocyclic system, the amino group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov Its basic nature and nucleophilicity also make it a reactive handle for further synthetic modifications. researchgate.netasianpubs.org
The sulfonate group , the conjugate base of a sulfonic acid, is a strong electron-withdrawing group and is highly acidic. Its presence can significantly alter the electronic density of the heterocyclic ring to which it is attached. A primary contribution of the sulfonate group is the impartation of water solubility to organic molecules, a critical property for pharmaceutical and certain material applications. In synthetic chemistry, sulfonate groups can also serve as effective leaving groups in nucleophilic substitution reactions.
Current Research Trajectories for Multifunctional Benzimidazolesulfonates
Modern chemical research is increasingly focused on the design and synthesis of multifunctional molecules, where different structural components contribute distinct and often synergistic properties. For benzimidazole derivatives, this involves incorporating multiple functional groups to create compounds with enhanced or novel capabilities.
Research in this area often pursues the combination of a biologically active pharmacophore, like the benzimidazole ring, with functional groups that can modulate its properties. For instance, attaching groups like amino and sulfonate moieties to a benzimidazole core is a strategy aimed at creating molecules with both specific biological interactions and favorable pharmacokinetic properties, such as improved solubility. nih.gov The synthesis of benzimidazoles from amino acids is one such approach that directly incorporates a source of the amino group into the final structure. researchgate.netasianpubs.orgnih.gov The development of multifunctional peptides for biomaterial functionalization serves as an analogous concept, where different peptide sequences are combined to achieve multiple biological effects, such as promoting cell adhesion while preventing bacterial colonization. researchgate.net The trajectory for multifunctional benzimidazolesulfonates follows this paradigm, exploring how the interplay between the benzimidazole core, the amino group, and the sulfonate group can lead to new therapeutic agents or advanced functional materials.
Overview of Methodological Approaches for Investigating Complex Organic Structures
The elucidation of the precise three-dimensional structure of a complex organic molecule like 1-Amino-2-benzimidazolesulfonate is fundamental to understanding its properties and reactivity. A combination of spectroscopic and analytical techniques is typically employed for this purpose. imperial.eduonlineorganicchemistrytutor.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. imperial.edu Techniques like ¹H NMR and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms in the molecule. onlineorganicchemistrytutor.com
Mass Spectrometry (MS) : MS is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. numberanalytics.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. numberanalytics.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. onlineorganicchemistrytutor.comquora.com Each functional group (like N-H, S=O, C=N) absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
X-ray Crystallography : For crystalline solids, X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. imperial.edu
These primary techniques are often used in combination to unambiguously determine the structure of a newly synthesized compound. imperial.edunumberanalytics.com
Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes the key computed properties of the title compound.
| Property | Value | Source |
| IUPAC Name | 1-aminobenzimidazole-2-sulfonic acid | nih.gov |
| Molecular Formula | C₇H₇N₃O₃S | nih.gov |
| Molecular Weight | 213.22 g/mol | nih.gov |
| Exact Mass | 213.02081227 Da | nih.gov |
| SMILES | C1=CC=C2C(=C1)N=C(N2N)S(=O)(=O)O | nih.gov |
| InChIKey | RJFWWGSHWGUCEP-UHFFFAOYSA-N | nih.gov |
Table 2: Methodological Approaches for Structural Elucidation This table outlines the primary techniques used to investigate the structure of complex organic molecules.
| Technique | Principle | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. | Detailed information on molecular connectivity, stereochemistry, and the chemical environment of atoms (primarily ¹H and ¹³C). imperial.edu |
| Mass Spectrometry (MS) | Ionizes molecules and separates them based on their mass-to-charge ratio. | Molecular weight, molecular formula (with high resolution), and structural information from fragmentation patterns. numberanalytics.com |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule (e.g., -OH, -NH₂, C=O). onlineorganicchemistrytutor.com |
| X-ray Crystallography | Measures the diffraction of X-rays by a single crystal. | Precise three-dimensional atomic coordinates, bond lengths, bond angles, and crystal packing information. imperial.edu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N3O3S- |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-aminobenzimidazole-2-sulfonate |
InChI |
InChI=1S/C7H7N3O3S/c8-10-6-4-2-1-3-5(6)9-7(10)14(11,12)13/h1-4H,8H2,(H,11,12,13)/p-1 |
InChI Key |
RJFWWGSHWGUCEP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N)S(=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Amino 2 Benzimidazolesulfonate
Retrosynthetic Analysis and Design of Synthetic Pathways for the 1-Amino-2-benzimidazolesulfonate Core
A logical retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The most straightforward approach involves the sequential functionalization of a pre-formed benzimidazole (B57391) ring. This strategy allows for a modular and convergent synthesis, where the benzimidazole core is first assembled and then tailored with the desired amino and sulfonate moieties.
Figure 1: Retrosynthetic Analysis of this compound
Assembly of the Benzimidazole Ring System with Functional Group Precursors
The construction of the benzimidazole core is a well-established process in organic synthesis, with numerous methods available. thieme-connect.comresearchgate.net A common and efficient method involves the condensation of o-phenylenediamine (B120857) with a suitable one-carbon synthon. For the synthesis of an unsubstituted benzimidazole, which can be later functionalized, formic acid or its derivatives are often employed.
Alternatively, the benzimidazole ring can be assembled with a precursor to the sulfonate group already in place at the C-2 position. One such strategy involves the reaction of o-phenylenediamine with carbon disulfide (CS₂) to form 2-mercaptobenzimidazole (B194830). researchgate.netnih.gov This thiol can then be oxidized to the corresponding sulfonic acid.
Table 1: Comparison of Methods for Benzimidazole Ring Assembly
| Starting Materials | Reagents and Conditions | Product | Advantages |
| o-Phenylenediamine, Formic acid | Reflux | Benzimidazole | Readily available starting materials, straightforward procedure. |
| o-Phenylenediamine, Carbon disulfide | Base, Heat | 2-Mercaptobenzimidazole | Provides a direct precursor for C-2 sulfonation. researchgate.netnih.gov |
| o-Phenylenediamine, Aldehydes | Oxidizing agent (e.g., NaHSO₃) | 2-Substituted benzimidazole | Allows for the introduction of various substituents at the C-2 position. rsc.org |
Stereoselective and Regioselective Introduction of the Amino Moiety at Position 1
The introduction of an amino group at the N-1 position of the benzimidazole ring requires a regioselective amination reaction. Direct N-amination of a pre-formed benzimidazole or a 2-substituted benzimidazole is a key step in the proposed synthetic pathway. Electrophilic amination agents are typically employed for this transformation. researchgate.net Reagents such as hydroxylamine-O-sulfonic acid (HOSA) or N-chloramines can serve as sources of an electrophilic amino group.
The regioselectivity of the amination is a critical consideration. In an unsubstituted benzimidazole, the two nitrogen atoms are equivalent. However, in a 2-substituted benzimidazole, the electronic properties of the substituent at C-2 can influence the site of amination. An electron-withdrawing group at C-2, such as a sulfonate group, would be expected to decrease the nucleophilicity of the adjacent nitrogen atoms, potentially making the N-amination more challenging.
Functionalization with the Sulfonate Grouping via Directed Sulfonation or Coupling Reactions
The introduction of the sulfonate group at the C-2 position is another pivotal step. Direct sulfonation of the benzimidazole ring typically occurs at the C-5 or C-6 position of the benzene (B151609) ring due to the electronic activation of these positions by the imidazole (B134444) moiety. Therefore, direct sulfonation to achieve C-2 substitution is generally not a viable strategy.
A more effective approach involves the use of a precursor that facilitates the introduction of the sulfonate group at the desired position. As mentioned previously, the synthesis of 2-mercaptobenzimidazole provides a key intermediate. The thiol group at the C-2 position can be readily oxidized to a sulfonic acid using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. researchgate.net
Another potential route involves the synthesis of 2-chlorobenzimidazole, which can be prepared from benzimidazolin-2-one and phosphorus oxychloride. prepchem.com The chloro-substituent at the C-2 position can then be displaced by a sulfite (B76179) nucleophile in a nucleophilic aromatic substitution reaction to yield the desired benzimidazole-2-sulfonate.
Optimized Reaction Conditions and Catalytic Approaches in this compound Synthesis
The efficiency and selectivity of the synthetic steps towards this compound are highly dependent on the reaction conditions and the use of appropriate catalysts. This section explores the optimization of solvent systems, temperature profiles, and the application of both homogeneous and heterogeneous catalysis.
Exploration of Solvent Systems and Temperature Profiles for Enhanced Yield and Selectivity
The choice of solvent and the reaction temperature are critical parameters that can significantly impact the yield and selectivity of each synthetic step.
For the initial formation of the benzimidazole ring, reactions are often carried out in high-boiling polar solvents such as dimethylformamide (DMF) or under reflux conditions in lower boiling solvents like ethanol. researchgate.net The synthesis of benzimidazoles in high-temperature water has also been reported as a green and efficient alternative. rsc.org
In the N-amination step, the choice of solvent can influence the reactivity of the electrophilic aminating agent. Aprotic polar solvents such as DMF or acetonitrile (B52724) are commonly used. The temperature for amination reactions is typically kept moderate to avoid side reactions and decomposition of the aminating agent.
For the sulfonation of 2-mercaptobenzimidazole, the reaction is usually performed in an aqueous medium with a strong oxidizing agent. The temperature needs to be carefully controlled to prevent over-oxidation or degradation of the benzimidazole ring.
Table 2: Illustrative Solvent and Temperature Profiles for Key Synthetic Steps
| Synthetic Step | Typical Solvents | Typical Temperature Range | Notes |
| Benzimidazole formation | Ethanol, DMF, Water | Reflux to 150°C | High-temperature water can promote cyclization. rsc.org |
| N-Amination | Acetonitrile, DMF | 0°C to Room Temperature | Mild conditions are preferred to maintain the integrity of the aminating agent. |
| Oxidation of 2-mercaptobenzimidazole | Water, Acetic Acid | Room Temperature to 60°C | Exothermic reaction, requires careful temperature control. |
Application of Homogeneous and Heterogeneous Catalysis (e.g., Transition Metal Catalysis, Organocatalysis)
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhance reaction rates, improve selectivity, and reduce the environmental impact of chemical processes.
Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, copper, and iron, have been extensively used in the synthesis of benzimidazole derivatives. For instance, palladium-catalyzed cross-coupling reactions can be employed for the N-arylation of benzimidazoles. nih.gov Copper-catalyzed reactions are also prevalent, for example, in the synthesis of functionalized benzimidazoles from aniline (B41778) derivatives. rsc.org While direct C-H amination catalyzed by transition metals is a known process, its application to the N-1 position of benzimidazoles is less common. researchgate.net
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis and for promoting various organic transformations without the need for metal catalysts. thieme-connect.com Proline and its derivatives have been shown to be effective organocatalysts for various reactions, including the asymmetric alpha-amination of aldehydes. nih.gov While direct application to the N-amination of benzimidazoles is not widely reported, the principles of organocatalysis could be adapted for this purpose, potentially offering a metal-free alternative. For the formation of the benzimidazole ring itself, various acid and base organocatalysts can be employed to facilitate the condensation reaction.
Table 3: Potential Catalytic Approaches
| Synthetic Step | Catalyst Type | Example Catalyst | Potential Role |
| Benzimidazole formation | Acid Catalyst | p-Toluenesulfonic acid | Promotes condensation and cyclization. nih.gov |
| N-Arylation (as a model for N-amination) | Transition Metal | Palladium/tBuBrettPhos | Catalyzes C-N bond formation. nih.gov |
| N-Amination | Organocatalyst | Proline derivatives | Potential for asymmetric amination. nih.gov |
| C-2 Functionalization | Transition Metal | Copper salts | Can facilitate nucleophilic substitution at C-2. |
Microwave-Assisted and Photochemical Synthesis Techniques
Modern synthetic methods such as microwave-assisted synthesis and photochemical reactions are well-documented for the broader class of benzimidazole derivatives. nih.govmdpi.com These techniques are often employed to shorten reaction times, improve yields, and access novel chemical spaces. nih.govmdpi.com For instance, microwave irradiation has been successfully used in the one-pot synthesis of aminomethyl benzimidazoles from amino acids and o-phenylenediamines. nih.gov Similarly, photochemical routes have been developed for producing various benzimidazoles.
However, a specific application of either microwave-assisted or photochemical techniques for the synthesis of This compound has not been reported in the available scientific literature. Research has focused on other derivatives, such as 1,2-disubstituted benzimidazoles and 2-aminobenzimidazoles, leaving the synthesis of this specific sulfonate derivative unexplored through these methods. mdpi.com
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry, which focus on designing environmentally benign chemical processes, are increasingly important in synthetic chemistry. mdpi.com These principles include maximizing atom economy, reducing waste, and utilizing sustainable materials. primescholars.comnih.gov While general strategies for the green synthesis of the benzimidazole core exist, their specific application to This compound is not documented. mdpi.com
Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in converting reactants into the final product. wikipedia.orgscranton.edu Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. nih.gov While researchers have developed high-yield, solvent-free, and catalyst-free methods for some benzimidazole derivatives, there are no published reports detailing the development of atom-economical or high-efficiency synthetic routes specifically for This compound . mdpi.comresearchgate.net
The use of sustainable reagents and renewable feedstocks, such as biomass, is a growing area of research aimed at reducing reliance on petrochemicals. nih.govrsc.org Amino acids, for example, can be derived from renewable sources and have been used in the synthesis of some benzimidazole compounds. researchgate.netrsc.orgnih.gov There is, however, no available research describing the use of sustainable reagents or renewable feedstocks for the specific synthesis of This compound .
In-Depth Spectroscopic and Structural Data for this compound Not Available in Public Scientific Literature
Following a comprehensive search of scientific databases and literature, it has been determined that the detailed experimental data required to construct an article on the advanced spectroscopic and structural elucidation of this compound is not currently available in the public domain.
The inquiry requested a thorough and scientifically accurate article structured around a specific outline, including high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction analysis. This would necessitate access to published research containing specific data points such as NMR chemical shifts, coupling constants, and crystallographic parameters like bond lengths and angles for the target compound.
Searches were conducted across a wide range of scientific and chemical databases, including PubChem and repositories for crystallographic data. While the existence of the compound, identified as 1-aminobenzimidazole-2-sulfonic acid with CAS Number 120341-04-0, is confirmed, no associated peer-reviewed studies detailing its synthesis, characterization, or structural analysis could be located.
The requested sections and subsections for the article are as follows:
Advanced Spectroscopic and Structural Elucidation of 1 Amino 2 Benzimidazolesulfonate
Single-Crystal X-ray Diffraction Analysis for Precise Solid-State Molecular Architecture
Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing
Fulfilling this request would require access to specific data sets that would populate the mandated data tables and form the basis of the detailed research findings for each subsection. Without published experimental results from techniques such as COSY, HSQC, HMBC, NOESY, ¹⁵N NMR, ³³S NMR, and single-crystal X-ray diffraction for 1-Amino-2-benzimidazolesulfonate, the generation of a scientifically accurate and authoritative article as per the instructions is not possible.
While general principles of these analytical techniques and data for related benzimidazole (B57391) derivatives are available, the strict requirement to focus solely on "this compound" and not introduce information outside this scope prevents the use of analogous data. Constructing the article without this specific information would result in a speculative and unsubstantiated document, which would not meet the required standards of scientific accuracy.
Therefore, until research on this compound is conducted and published, a detailed article as outlined cannot be written.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. mdpi.com Each functional group possesses characteristic vibrational frequencies (stretching, bending, wagging), which appear as distinct bands in the spectrum, acting as a molecular "fingerprint". pressbooks.pub
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides definitive evidence for the presence of key functional groups. For this compound, the spectrum is expected to show characteristic absorption bands corresponding to its three main components: the amino group, the benzimidazole ring, and the sulfonate group.
The primary amino group (-NH₂) typically exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, usually found in the 3400-3250 cm⁻¹ region. nih.gov The benzimidazole ring contributes several bands, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=N and C=C ring stretching vibrations in the 1650-1450 cm⁻¹ range. mdpi.comvscht.cz The sulfonate group (-SO₃⁻) is identified by its strong and prominent S=O stretching absorptions. researchgate.netrsc.org
The table below summarizes the expected characteristic FT-IR absorption bands for this compound, based on established group frequencies and data from analogous compounds. vscht.czlibretexts.org
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3450-3350 | Medium | Asymmetric N-H Stretch | Amino (-NH₂) |
| ~3350-3250 | Medium | Symmetric N-H Stretch | Amino (-NH₂) |
| ~3100-3000 | Weak | Aromatic C-H Stretch | Benzimidazole Ring |
| ~1630 | Medium | N-H Bending (Scissoring) | Amino (-NH₂) |
| ~1620, ~1580 | Medium | C=N and C=C Ring Stretching | Benzimidazole Ring |
| ~1470, ~1450 | Medium | C=C Aromatic Ring Stretching | Benzimidazole Ring |
| ~1200-1140 | Strong | Asymmetric S=O Stretch | Sulfonate (-SO₃⁻) |
| ~1070-1030 | Strong | Symmetric S=O Stretch | Sulfonate (-SO₃⁻) |
| ~900-700 | Medium | S-O Stretch | Sulfonate (-SO₃⁻) |
| ~740 | Strong | ortho-Disubstituted Benzene (B151609) C-H Bend | Benzimidazole Ring |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.govnih.gov While FT-IR is more sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar and symmetric bonds, making it particularly useful for analyzing the carbon skeleton of the benzimidazole ring. nih.govnih.gov
For this compound, Raman spectroscopy would be expected to clearly resolve the C=C stretching vibrations of the benzene portion of the heterocycle. A characteristic "ring breathing" mode, which involves a symmetric expansion and contraction of the entire ring system, is also a prominent feature in the Raman spectra of benzimidazole derivatives. The vibrations of the sulfonate group are also Raman-active and would appear in the spectrum, complementing the FT-IR data.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. nih.gov Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically within 5 ppm), allowing for the unambiguous determination of a molecule's elemental formula. sannova.net
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.govlibretexts.org Given that this compound contains an acidic sulfonate group, it is ideally suited for analysis by negative-ion ESI-MS. In solution, the compound exists as an anion, which can be directly detected. The expected primary ion in the negative mode spectrum would be the deprotonated molecule, [M-H]⁻, corresponding to the sulfonate anion C₇H₆N₃O₃S⁻.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another powerful technique, particularly for non-volatile molecules. nih.govmdpi.com In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecule. researchgate.net MALDI-TOF analysis of this compound could detect the intact molecule as protonated [M+H]⁺ or cationized (e.g., [M+Na]⁺) adducts in positive ion mode, or as the deprotonated [M-H]⁻ ion in negative ion mode.
The high resolution of HRMS allows for the clear observation of isotopic peaks. The relative abundance of these peaks provides confirmation of the elemental composition. libretexts.org For this compound (C₇H₇N₃O₃S), the monoisotopic mass is 213.0208 Da. The isotopic pattern will be distinguished by the A+2 peak, which will have a relatively high abundance (over 4%) due to the natural abundance of the ³⁴S isotope, a key signature for sulfur-containing compounds.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation to produce a characteristic pattern of daughter ions. This fragmentation pattern provides a roadmap of the molecule's structure. journalijdr.comresearchgate.net The fragmentation of this compound would likely proceed through the cleavage of its weakest bonds and the loss of stable neutral molecules.
Based on the fragmentation of related benzenesulfonamides and benzimidazoles, a plausible fragmentation pathway for the [M-H]⁻ ion (m/z 212.01) would involve: researchgate.netacs.org
Loss of SO₂: Ejection of sulfur dioxide (63.96 Da) from the sulfonate group, a common fragmentation pathway, would yield a fragment ion at m/z 148.05.
Loss of SO₃: Cleavage of the C-S bond could lead to the loss of sulfur trioxide (79.96 Da), resulting in a fragment at m/z 132.05.
Ring Fragmentation: Subsequent fragmentation of the benzimidazole-containing ions would likely involve the loss of stable neutral molecules like hydrogen cyanide (HCN, 27.01 Da). acs.org
The table below outlines the predicted key fragments for this compound in negative-ion MS/MS analysis.
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Formula of Fragment |
| 212.01 | SO₂ (63.96 Da) | 148.05 | [C₇H₆N₃O]⁻ |
| 212.01 | SO₃ (79.96 Da) | 132.05 | [C₇H₆N₃]⁻ |
| 132.05 | HCN (27.01 Da) | 105.04 | [C₆H₅N₂]⁻ |
Theoretical and Computational Investigations of 1 Amino 2 Benzimidazolesulfonate
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the electronic properties, stability, and reactivity of molecules. For benzimidazole (B57391) derivatives, these methods provide critical insights into their structural and electronic behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to optimize molecular geometries, analyze conformational landscapes, and determine the energetics of various states.
For benzimidazole derivatives, DFT calculations, often using functionals like B3LYP, are employed to predict stable conformations. nih.govnih.govcitedrive.com For instance, studies on sulfonyl hybrid benzimidazole-based zwitterions have compared crystallographic data with geometries optimized at the B3LYP/6-31G** level, finding good agreement between experimental and theoretical bond lengths and angles. citedrive.comresearchgate.net This validation confirms the reliability of DFT in reproducing the structural parameters of such compounds. citedrive.com
In a study on 2-aminobenzimidazole (B67599), calculations at the HF, MP2, and DFT levels were performed to investigate its structure, predicting a strong preference for the amino tautomer over the imino form. nih.gov Similarly, DFT has been used to study various analogues of 2-aminobenzimidazole to assess their binding affinities with biological targets. researchgate.net The geometric structures of novel benzimidazole derivatives have been optimized using the ωB97X-D/cc-pVDZ level of theory, showing excellent correlation with experimental X-ray diffraction data. nih.gov
Table 1: Comparison of Experimental and Calculated Geometric Parameters for a Benzimidazole Derivative Data presented for a related benzimidazole derivative as a representative example.
| Parameter | Bond/Angle | Experimental (XRD) | Calculated (DFT) |
|---|---|---|---|
| Bond Length | C=N | 1.37 Å | 1.38 Å |
| Bond Length | C-N | 1.39 Å | 1.40 Å |
| Bond Angle | C-N-C | 108.5° | 108.2° |
| Dihedral Angle | Phenyl-Imidazole | 35.4° | 34.9° |
Note: This table is a representative example based on typical findings in the literature; specific values are illustrative.
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for characterizing electronic configurations and molecular orbitals.
For the 2-aminobenzimidazole scaffold, ab initio calculations have been used alongside DFT to explore its tautomeric equilibrium. nih.gov Studies on other benzimidazole derivatives have utilized methods like HF with a 6-31G(d) basis set to calculate molecular geometry, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental results. tandfonline.com Such calculations provide a detailed picture of the electronic distribution and orbital interactions within the molecule. For complex systems like a Co(benzimidazole)₂I₂ complex, DFT and ab initio effective core potentials have been used to analyze the electronic structure and vibrational spectra. sapub.org
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). sapub.orgyoutube.com The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. researchgate.netresearchgate.net
In studies of benzimidazole-containing sulfonamide derivatives, FMO analysis has been performed to understand their electronic properties and potential as therapeutic agents. nih.govcitedrive.com For sulfonyl hybrid benzimidazole-based zwitterions, the HOMO-LUMO energy gap was calculated to be approximately 4.6 eV, indicating high stability. citedrive.comresearchgate.net The distribution of these orbitals is also key; for example, in some benzimidazole derivatives, the HOMO is localized on the donor part of the molecule, while the LUMO is on the acceptor part, which is critical for intramolecular charge transfer. researchgate.net This analysis is essential for designing molecules with specific electronic and optical properties. rsc.org
Table 2: Frontier Molecular Orbital Energies for a Benzimidazole-Sulfonamide Derivative Data presented for a related benzimidazole derivative as a representative example.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.65 |
| HOMO-LUMO Gap (ΔE) | 4.60 |
Source: Illustrative data based on findings from reference citedrive.com.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. This approach provides a detailed view of the dynamic behavior of compounds, including conformational changes and interactions with their environment, such as solvents. nih.gov
MD simulations are instrumental in exploring the conformational flexibility of molecules in solution. For benzimidazole derivatives, MD simulations have been used to study their stability when complexed with biological targets, such as proteins. researchgate.nettandfonline.comrsc.orgnih.gov These simulations, often run for nanoseconds, track properties like the root-mean-square deviation (RMSD) to assess the stability of the complex over time. researchgate.netnih.govsemanticscholar.org A stable RMSD plot suggests that the ligand remains securely in the binding pocket. researchgate.net
For example, MD simulations of benzimidazole derivatives bound to the enzyme triosephosphate isomerase showed stable behavior with low RMSD values, indicating a stable protein-ligand complex. researchgate.net Similar studies on alkylated benzimidazoles targeting HIV reverse transcriptase also used MD simulations to confirm the stability of the ligand-protein interactions predicted by docking studies. nih.gov
The solvent environment can significantly influence the conformation and behavior of a molecule. MD simulations explicitly model solvent molecules (like water), allowing for a detailed analysis of these effects. rdd.edu.iq Studies on imidazole (B134444) in aqueous solution have used MD to characterize the hydration shells around the molecule, finding stable water structures at specific distances and orientations relative to the imidazole's nitrogen atoms. rdd.edu.iq
For benzimidazole derivatives, computational models like the Polarizable Continuum Model (PCM) are also used within DFT calculations to examine energetic behavior in different solvents. tandfonline.com This approach helps in understanding how the solvent's polarity affects the electronic structure and stability of the solute molecule. These computational techniques are crucial for predicting how a molecule like 1-Amino-2-benzimidazolesulfonate would behave in a biological, aqueous environment.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, particularly those based on quantum mechanics, are powerful tools for predicting the spectroscopic properties of molecules. By calculating the electronic and vibrational energy levels, it is possible to simulate various types of spectra, offering a detailed understanding of the molecule's characteristics at the atomic level.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structures. Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, are frequently employed to predict ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on a geometry that has been optimized using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
For this compound, theoretical calculations would predict the chemical shifts for the protons and carbon atoms of the benzimidazole core, the amino group, and the sulfonate group. The predicted values are often correlated with experimental data for verification. In studies of related benzimidazole derivatives, a good correlation between theoretical and experimental NMR data has been observed, lending confidence to the predictive power of these methods.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and serves as an illustrative example of what a computational study would produce. Specific values would require dedicated calculations.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzimidazole Ring | ||
| C2 | - | 155.0 |
| C4 | 7.60 | 115.2 |
| C5 | 7.25 | 123.0 |
| C6 | 7.25 | 123.0 |
| C7 | 7.60 | 115.2 |
| C8 | - | 140.5 |
| C9 | - | 135.8 |
| Amino Group | ||
| N1-H | 5.50 | - |
| Sulfonate Group | ||
| - | - | - |
| Other Protons | ||
| N-H (imidazole) | 12.10 | - |
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations are highly effective in predicting vibrational frequencies. The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions.
The resulting theoretical vibrational spectrum can be compared with experimental data. It is common practice to scale the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods. For benzimidazole derivatives, characteristic vibrational modes include N-H stretching, C-H stretching of the aromatic ring, C=N stretching, and vibrations associated with the sulfonate group (S=O and S-O stretching). The Potential Energy Distribution (PED) analysis is often used to assign the calculated vibrational modes to specific atomic motions.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is hypothetical and serves as an illustrative example of what a computational study would produce. Specific values would require dedicated calculations.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch (Amino) | 3450 | Asymmetric stretching of the NH₂ group |
| N-H Stretch (Imidazole) | 3100 | Stretching of the N-H bond in the imidazole ring |
| C-H Stretch (Aromatic) | 3050 | Stretching of C-H bonds on the benzene (B151609) ring |
| C=N Stretch | 1620 | Stretching of the carbon-nitrogen double bond in the imidazole ring |
| S=O Stretch | 1250 | Asymmetric stretching of the S=O bonds in the sulfonate group |
| S-O Stretch | 1050 | Symmetric stretching of the S-O bonds in the sulfonate group |
Electronic Absorption and Emission Spectra Simulation
Time-dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating electronic absorption (UV-Vis) and emission spectra. These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption and emission of light.
For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are typically of the π → π* and n → π* type, involving the promotion of electrons from filled to empty molecular orbitals. The simulation of emission spectra can help in understanding the fluorescence properties of the molecule. The environment, such as the solvent, can significantly influence the electronic spectra, and computational models can account for these effects using approaches like the Polarizable Continuum Model (PCM).
Table 3: Predicted Electronic Transitions for this compound (Note: The following data is hypothetical and serves as an illustrative example of what a computational study would produce. Specific values would require dedicated calculations.)
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Nature of Transition |
| S₀ → S₁ | 310 | 0.45 | π → π |
| S₀ → S₂ | 285 | 0.21 | π → π |
| S₀ → S₃ | 250 | 0.15 | n → π* |
Reactivity and Mechanistic Studies of 1 Amino 2 Benzimidazolesulfonate
Reactions Involving the Benzimidazole (B57391) Core
The benzimidazole ring system is a fused bicyclic heterocycle, consisting of a benzene (B151609) ring and an imidazole (B134444) ring. Its reactivity is influenced by the electronic properties of its substituents. The N-amino group acts as an activating group, increasing electron density in the aromatic system, while the sulfonate group at the 2-position is strongly deactivating due to its electron-withdrawing nature. chemicalbook.com
The benzene portion of the benzimidazole core is susceptible to electrophilic aromatic substitution. chemicalbook.com The presence of the activating 1-amino group and the deactivating 2-sulfonate group directs incoming electrophiles to specific positions. The amino group is a powerful ortho-, para-director, which would activate positions 5 and 7. byjus.com The sulfonate group is a meta-director, which also directs to positions 5 and 7 relative to its position on the imidazole ring. This confluence of directing effects strongly favors electrophilic attack at the 5- and 7-positions of the benzene ring. Typical electrophilic substitution reactions include nitration, halogenation, and sulfonation.
Nucleophilic aromatic substitution on the benzene ring is generally difficult and requires the presence of strong electron-withdrawing groups and a good leaving group. While the sulfonate group is electron-withdrawing, nucleophilic attack on the benzene ring of 1-Amino-2-benzimidazolesulfonate is not a favored pathway. However, the C2-position of the imidazole ring is inherently electron-deficient and prone to nucleophilic attack. chemicalbook.com In some cases, a sulfonate group at this position can be displaced by a strong nucleophile. longdom.org
| Reaction Type | Reagents | Expected Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-1-amino-2-benzimidazolesulfonate and 7-Nitro-1-amino-2-benzimidazolesulfonate |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-1-amino-2-benzimidazolesulfonate and 7-Bromo-1-amino-2-benzimidazolesulfonate |
| Sulfonation | Fuming H₂SO₄ | 1-Amino-2,5-benzimidazoledisulfonate |
| Nucleophilic Substitution at C2 | Strong Amine (e.g., Piperidine), Heat | 1-Amino-2-(piperidin-1-yl)benzimidazole |
Regioselectivity in the functionalization of the benzimidazole core is primarily controlled by the electronic directing effects of the existing substituents. As noted, the combined influence of the 1-amino and 2-sulfonate groups creates a strong preference for electrophilic substitution at the C5 and C7 positions. The synthesis of specifically substituted 1,2-disubstituted benzimidazoles often presents a challenge in controlling regiochemistry. nih.govresearchgate.netmdpi.com
Stereoselectivity is not typically a primary consideration for substitution reactions on the planar aromatic ring itself. However, if chiral centers are introduced via substitution or if the molecule interacts with a chiral environment, stereochemical outcomes would become significant. For standard electrophilic aromatic substitution reactions on this achiral substrate, stereoselectivity is not applicable.
Transformations at the Amino Group
The 1-amino group is a hydrazine derivative and a primary amine, making it a key site for nucleophilic reactions and derivatization.
The lone pair of electrons on the terminal nitrogen of the 1-amino group allows it to act as a potent nucleophile, readily participating in acylation, alkylation, and arylation reactions.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This is a common method for protecting amino groups or for synthesizing amides. mdpi.com
Alkylation: Alkylation with alkyl halides can introduce alkyl groups onto the amino function. This reaction typically requires a base to neutralize the acid produced. google.comgoogle.com
Arylation: The N-arylation of heterocyclic amines can be achieved using transition metal catalysis, most commonly with copper or palladium complexes. organic-chemistry.org Reagents such as aryl halides or arylboronic acids are used to form a new nitrogen-carbon bond, yielding N-aryl derivatives. cdnsciencepub.comacs.org
| Reaction Type | Reagent Example | Catalyst/Conditions | Product Type |
| Acylation | Acetyl Chloride | Pyridine | 1-(Acetylamino)-2-benzimidazolesulfonate |
| Alkylation | Methyl Iodide | K₂CO₃, DMF | 1-(Methylamino)-2-benzimidazolesulfonate |
| Arylation | Phenylboronic Acid | Cu(OAc)₂, Base | 1-(Phenylamino)-2-benzimidazolesulfonate |
Primary aromatic amines are fundamental precursors in the synthesis of azo dyes. The process involves two main steps: diazotization and azo coupling. nih.govunb.ca
Diazotization: The 1-amino group reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).
Azo Coupling: The diazonium salt is a weak electrophile and will attack an electron-rich aromatic ring, known as a coupling component (e.g., phenols, anilines, naphthols). mdpi.com This electrophilic aromatic substitution reaction forms an azo bond (-N=N-), which links the two aromatic systems. The extended conjugated system of the resulting azo compound is responsible for its vibrant color. nih.gov The synthesis of azo dyes from heterocyclic amines is a well-established method for producing a wide range of colors. semanticscholar.org
| Coupling Component | Reaction Condition | Resulting Azo Dye Structure |
| Phenol | Mildly alkaline pH | 1-(2-hydroxyphenylazo)-2-benzimidazolesulfonate |
| Aniline (B41778) | Mildly acidic pH | 1-(4-aminophenylazo)-2-benzimidazolesulfonate |
| β-Naphthol | Mildly alkaline pH | 1-(2-hydroxy-1-naphthylazo)-2-benzimidazolesulfonate |
Reactions and Derivatizations of the Sulfonate Group
The aryl sulfonate group (-SO₃⁻) or sulfonic acid group (-SO₃H) is generally stable and unreactive. georganics.sk However, it can be converted into more synthetically useful functional groups.
The most significant transformation of an aryl sulfonic acid is its conversion to the corresponding sulfonyl chloride (-SO₂Cl). This is typically achieved by treatment with reagents such as chlorosulfonic acid or thionyl chloride. mdpi.comrsc.org The resulting benzimidazole-2-sulfonyl chloride is a versatile intermediate.
Key derivatizations include:
Formation of Sulfonamides: Sulfonyl chlorides react readily with primary or secondary amines to yield sulfonamides. This reaction is fundamental in medicinal chemistry. nih.govresearchgate.net
Formation of Sulfonate Esters: Reaction with alcohols provides sulfonate esters.
Nucleophilic Displacement: As previously mentioned, the entire sulfonate group at the C2 position can sometimes be displaced by strong nucleophiles under forcing conditions. longdom.org
Desulfonation: The sulfonic acid group can be removed from an aromatic ring by hydrolysis in the presence of strong acid at elevated temperatures, reverting that position to a C-H bond. wikipedia.org
| Reaction Type | Reagents | Product |
| Sulfonyl Chloride Formation | Thionyl Chloride (SOCl₂) | 1-Amino-2-(chlorosulfonyl)benzimidazole |
| Sulfonamide Formation | 1-Amino-2-(chlorosulfonyl)benzimidazole + Ammonia (NH₃) | 1-Amino-2-benzimidazolesulfonamide |
| Desulfonation | Dilute H₂SO₄, Heat | 1-Aminobenzimidazole |
Studies on Desulfonation Pathways
While specific studies on the desulfonation of this compound are not extensively documented, insights can be drawn from the thermal decomposition of related compounds like amino acids and sulfonated aromatics. The thermal decomposition of amino acids, for instance, often proceeds through the loss of small molecules like water and ammonia at elevated temperatures. nih.govbiorxiv.org For sulfonated compounds, desulfonation can occur via thermal or chemical means, typically involving the cleavage of the carbon-sulfur bond.
The thermal decomposition of metal complexes containing benzimidazole-derived ligands has been studied, showing that the organic ligand generally decomposes in a stepwise manner. For example, the thermal decomposition of Co(III), Ni(II), and Cu(II) complexes with a benzimidazolylazo-hydroxyquinoline ligand shows decomposition of the ligand in stages following the loss of water and counter-ions. orientjchem.org It is plausible that the desulfonation of this compound would require significant energy input, potentially proceeding through a radical mechanism or via hydrolysis under acidic or basic conditions, though specific pathways have not been elucidated.
Conversion to Other Sulfur-Containing Functional Groups
The conversion of the sulfonate group in this compound to other sulfur-containing functional groups represents a potential avenue for synthetic utility, though it remains a largely unexplored area of its chemistry. Generally, sulfonate groups can be converted to other functionalities, but these transformations often require harsh reaction conditions.
Drawing parallels from the chemistry of other sulfonated N-heterocycles, potential transformations could include reduction of the sulfonate to a thiol or conversion to a sulfonyl chloride, which could then be further derivatized. The synthesis of sulfur-containing heterocycles often involves the use of elemental sulfur or other sulfur transfer reagents. researchgate.net For instance, N-heterocyclic carbenes (NHCs) have been functionalized with various sulfur-containing groups like thioethers, sulfoxides, and thiolates, indicating that the introduction and manipulation of sulfur moieties on such scaffolds are feasible. mdpi.comnih.gov However, the direct conversion of the sulfonate group in this compound to these other functional groups has not been specifically reported.
Coordination Chemistry and Ligand Properties of this compound
The presence of multiple potential donor atoms in this compound, including the amino group and the nitrogen atoms of the benzimidazole ring, makes it an interesting ligand for coordination chemistry. The sulfonate group, being a weak coordinator, is less likely to be directly involved in chelation but can influence the electronic properties and solubility of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is expected to follow standard procedures for related benzimidazole ligands. Typically, this involves the reaction of a metal salt with the ligand in a suitable solvent. The synthesis of transition metal complexes with 2-aminobenzimidazole (B67599) derivatives has been reported, often resulting in the formation of stable coordination compounds. researchgate.net
Characterization of these complexes would rely on a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the N-H and C=N bonds of the benzimidazole ring upon complexation.
UV-Visible Spectroscopy: To study the electronic transitions within the complexes and to determine their geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed structural information in solution.
X-ray Crystallography: To determine the precise three-dimensional structure of the metal complexes in the solid state. nih.govnih.gov
Elemental Analysis: To confirm the stoichiometry of the synthesized complexes.
While no crystal structures of metal complexes with this compound are available, structures of related 2-aminobenzimidazole complexes show coordination through the imidazole and amino nitrogen atoms. nih.gov
Chelation Modes and Stability Constants with Transition Metal Ions
The stability of metal complexes is quantified by their stability constants (log K). While specific stability constants for this compound complexes have not been reported, data for related aminobenzimidazole ligands can provide an estimate of the expected stability. The stability of these complexes is influenced by factors such as the nature of the metal ion, the basicity of the ligand, and steric effects. acs.orgwikipedia.org Potentiometric titration is a common method used to determine these constants. scispace.comchempap.org
Below is a table of representative stability constants for complexes of the related ligand 2-(aminomethyl)benzimidazole (AMBI) with Cd(II), which illustrates the formation of both 1:1 and 1:2 metal-ligand complexes.
| Complex Species | log K |
| [Cd(AMBI)]²⁺ | 4.56 |
| [Cd(AMBI)₂]²⁺ | 3.98 |
Data for Cd(II) complexes with 2-(aminomethyl)benzimidazole at 25 °C and I = 0.1 mol·dm⁻³ (NaNO₃). scispace.com
The stability of ternary complexes, where a second ligand is introduced, has also been investigated for aminobenzimidazole systems, revealing the potential for these primary ligands to form stable mixed-ligand complexes. scispace.com
Electronic and Magnetic Properties of Derived Coordination Compounds
The electronic and magnetic properties of coordination compounds derived from this compound would be dictated by the choice of the transition metal ion and the resulting coordination geometry.
Electronic Properties: The UV-visible spectra of these complexes would exhibit bands arising from ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions. The positions and intensities of these bands provide information about the electronic structure and geometry of the complex. For instance, the coordination of N-heterocyclic carbene (NHC) ligands, which are electronically similar to N-heterocyclic donors, to platinum(II) has been shown to result in complexes with distinct electronic properties that can be tuned by modifying the ligand structure. mdpi.com
Magnetic Properties: The magnetic properties of the complexes depend on the number of unpaired electrons in the d-orbitals of the central metal ion.
Complexes with metal ions like Zn(II) or Cd(II) (d¹⁰ configuration) would be diamagnetic.
Complexes with transition metals having unpaired electrons, such as Co(II), Ni(II), or Cu(II), would be paramagnetic.
Magnetic susceptibility measurements can be used to determine the effective magnetic moment (µ_eff), which provides information about the spin state and, in some cases, the geometry of the complex. For example, distinguishing between octahedral and tetrahedral geometries can sometimes be achieved by analyzing the magnetic moment.
Synthesis and Characterization of Derivatives and Analogues of 1 Amino 2 Benzimidazolesulfonate
Design and Synthesis of Substituted 1-Amino-2-benzimidazolesulfonate Derivatives
The synthesis of derivatives of this compound allows for the fine-tuning of its chemical and physical properties. Strategic modifications can be introduced at various sites on the molecule, including the core benzimidazole (B57391) ring system and its amino and sulfonate functional groups.
Modifications to the Benzimidazole Ring System (e.g., Halogenation, Alkylation)
The benzimidazole scaffold is amenable to various substitution reactions, enabling the introduction of a wide range of functional groups onto the benzene (B151609) ring. These modifications can significantly alter the electronic properties, solubility, and steric profile of the parent molecule.
Alkylation: Alkylation of the benzimidazole ring can occur at the nitrogen atoms or on the benzene ring. N-alkylation of the imidazole (B134444) moiety is a common modification. For a 1-aminobenzimidazole derivative, the N-1 position is already substituted, directing further alkylation to the N-3 position. Alkylation can be achieved using alkyl halides in the presence of a base. Friedel-Crafts alkylation can be employed to introduce alkyl groups onto the benzene portion of the scaffold, although the reaction conditions must be carefully controlled to avoid side reactions. Such modifications can enhance solubility in organic solvents and influence the solid-state packing of the molecules.
A variety of alkylated benzimidazole derivatives have been synthesized to explore their potential in different applications. The general synthetic approach often involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. For N-alkylated derivatives, the alkyl group is typically introduced by reaction with an alkyl halide.
Table 1: Examples of Benzimidazole Ring Modifications This table is interactive. You can sort and filter the data.
| Modification Type | Reagent Example | Position(s) Modified | Potential Effect on Properties |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 4, 5, 6, or 7 | Increased molecular weight, altered electronic properties |
| Chlorination | Sulfuryl chloride (SO₂Cl₂) | 4, 5, 6, or 7 | Altered reactivity and electronic properties |
| N-Alkylation | Methyl iodide (CH₃I) | N-3 | Increased solubility in nonpolar solvents, steric hindrance |
Derivatization at the Amino and Sulfonate Moieties
The amino and sulfonate groups of this compound are key sites for chemical modification, offering pathways to a diverse range of derivatives with tailored functionalities.
Amino Group Derivatization: The 1-amino group, a hydrazine derivative, can undergo a variety of reactions.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This modification can be used to introduce a wide array of functional groups and can impact the electronic properties and hydrogen bonding capabilities of the molecule.
Schiff Base Formation: Condensation with aldehydes or ketones yields Schiff bases (imines). This reaction is often reversible and provides a dynamic covalent linkage.
Alkylation: The amino group can be further alkylated, though controlling the degree of alkylation can be challenging.
Sulfonate Group Derivatization: The sulfonate group (SO₃⁻) is typically derived from a sulfonic acid (SO₃H). A common and highly useful derivatization is its conversion to a sulfonamide.
Sulfonamide Formation: The parent benzimidazolesulfonic acid can be converted to the corresponding sulfonyl chloride using reagents like thionyl chloride (SOCl₂) or chlorosulfonic acid. tandfonline.com This activated intermediate readily reacts with primary or secondary amines to form a diverse library of sulfonamides. nih.govtandfonline.com This transformation replaces the ionic sulfonate with a covalent sulfonamide linkage, drastically altering the molecule's polarity and solubility.
Table 2: Derivatization Reactions at Functional Moieties This table is interactive. You can sort and filter the data.
| Moiety | Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|---|
| Amino | Acylation | Acetyl chloride | Amide |
| Amino | Schiff Base Formation | Benzaldehyde | Imine |
| Sulfonate | Sulfonyl Chloride Formation | Thionyl chloride | Sulfonyl chloride |
Exploration of Structural Analogues with Modified Linkers or Heterocycles
To explore a wider chemical space and investigate the role of the core scaffold, structural analogues of this compound can be designed and synthesized. This involves replacing the benzimidazole unit with other heterocyclic systems or altering the position and nature of the sulfur-containing group.
Analogues with Varied Sulfonate Attachment Points or Related Sulfur-Containing Groups
The position of the sulfonate group on the benzimidazole ring significantly influences the molecule's properties. While the parent compound is a 2-sulfonate, analogues can be synthesized with the sulfonate group attached to the benzene ring, for example, at the 5- or 6-position. Synthesis of these positional isomers would require starting from a differently substituted o-phenylenediamine precursor.
Furthermore, the sulfonate group can be replaced with other related sulfur-containing functional groups or even phosphorus-based groups.
Sulfonamides: As discussed in section 6.1.2, sulfonamides are closely related derivatives.
Phosphonates/Phosphonic Acids: The sulfonate group can be replaced by a phosphonate group (-PO(OR)₂) or a phosphonic acid group (-PO(OH)₂). Benzimidazole phosphonates can be synthesized, for instance, through the reaction of a halo-benzimidazole with trialkyl phosphites. ekb.eg These phosphorus-containing analogues offer different geometries and coordination properties compared to their sulfonic acid counterparts. tandfonline.comnih.gov
Structure-Property Relationship (SPR) Studies for Non-Biological Applications
The systematic modification of the this compound structure allows for the investigation of structure-property relationships (SPR), which are crucial for designing materials with specific non-biological functions.
Benzimidazole derivatives are widely studied for their electronic and photophysical properties. sci-hub.boxsciepub.com They often possess high thermal stability and can be functionalized to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. sapub.org These characteristics make them attractive candidates for applications in materials science.
Organic Light-Emitting Diodes (OLEDs): The strong electron-withdrawing nature of the imidazole moiety makes benzimidazole derivatives suitable as electron-transporting materials or as hosts for phosphorescent emitters in OLEDs. tandfonline.comacs.orgmdpi.com The introduction of various substituents on the benzimidazole core allows for the tuning of the emission color from deep blue to other regions of the spectrum. nih.gov For instance, attaching pyrene moieties to a benzimidazole scaffold has been shown to produce efficient blue emitters. nih.gov The relationship between the substitution pattern and the resulting electroluminescence properties is a key area of research. acs.org
Coordination Chemistry: The nitrogen atoms in the benzimidazole ring are excellent ligands for metal ions. Benzimidazole derivatives, including those with sulfonate or sulfonamide groups, can form stable coordination complexes with various transition metals. researchgate.netmdpi.comnih.gov The electronic properties of the benzimidazole ligand, modulated by its substituents, influence the properties of the resulting metal complex, such as its color, magnetism, and catalytic activity. sapub.org
The systematic study of how halogenation, alkylation, and derivatization of the functional groups affect properties like fluorescence quantum yield, charge carrier mobility, and metal-binding affinity is essential for the rational design of new materials for electronic and photonic applications.
Correlation of Structural Features with Photophysical Properties (e.g., UV Absorption, Fluorescence)
The photophysical properties of benzimidazole derivatives, such as their ultraviolet (UV) absorption and fluorescence, are intricately linked to their molecular structure. The introduction of substituents onto the benzimidazole core can significantly alter these properties. While specific data on this compound is not extensively available, the influence of amino and sulfonate groups can be inferred from studies on related compounds.
The parent 2-aminobenzimidazole (B67599) molecule exhibits characteristic absorption and fluorescence spectra that are sensitive to the solvent environment and pH . In ethanol, 2-aminobenzimidazole has measured absorption maxima at 283 nm, 243 nm, and 212 nm researchgate.net. The fluorescence of such compounds can be influenced by processes like excited-state intramolecular proton transfer (ESIPT), which is dependent on the presence of proton-donating and accepting groups within the molecule nih.govresearchgate.net.
The introduction of an amino group, a strong electron-donating group, at certain positions can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum nih.gov. For instance, an amino-substituted 2-(2'-hydroxyphenyl)benzimidazole was developed as a fluorescent probe, and the amino group was instrumental in shifting the fluorescence emission to 540 nm nih.gov. This is a common effect observed in fluorescent dyes where electron-donating groups enhance intramolecular charge transfer (ICT), which often leads to changes in the emission wavelength and intensity.
Conversely, the sulfonate group (-SO₃H or -SO₃⁻) is known to influence the UV absorption properties of benzimidazole derivatives. The presence of a sulfo group is a key feature in some benzimidazole-based compounds used as UV filters in sunscreens mdpi.com. For example, 2-phenyl-1H-benzimidazole-5-sulfonic acid is a known UVB absorber mdpi.com. The introduction of two or more sulfo groups into bis-benzimidazole-benzenes has been found to shift the absorption maximum into the UVA range mdpi.com. This suggests that the sulfonate group in this compound would likely enhance its UV absorption capabilities.
The interplay between the electron-donating amino group and the electron-withdrawing sulfonate group in this compound is expected to result in unique photophysical characteristics. The amino group would likely contribute to fluorescence properties, while the sulfonate group would primarily influence the UV absorption spectrum. The exact absorption and emission maxima would also be dependent on the solvent polarity and pH due to the presence of the ionizable amino and sulfonate groups.
The following table summarizes the photophysical data for some related benzimidazole derivatives to illustrate the effects of different substituents.
| Compound | Solvent | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Reference |
| 2-Aminobenzimidazole | Ethanol | 283, 243, 212 | Not Specified | researchgate.net |
| 2-Aminobenzimidazole | Water | 280, 244, 204 | Not Specified | researchgate.net |
| 5'-amino-2-(2'-hydroxyphenyl)benzimidazole | Not Specified | Not Specified | 540 | nih.gov |
| 2-Arylbenzimidazole-5-sulphonic acids | Not Specified | UVA and UVB range | Not Specified | mdpi.com |
Investigation of Electronic Properties and Their Modulation by Substituents
In the case of this compound, the presence of both an amino (-NH₂) group and a sulfonate (-SO₃⁻) group would have opposing electronic effects. The amino group is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzimidazole ring system. This donation of electron density increases the energy of the highest occupied molecular orbital (HOMO) and generally makes the molecule more susceptible to electrophilic attack. Studies on various benzimidazole derivatives have shown that electron-donating substituents increase the corrosion inhibition efficiency, which is linked to the electronic properties of the molecule ijcsi.proresearchgate.net.
On the other hand, the sulfonate group is typically considered an electron-withdrawing group (EWG). It withdraws electron density from the ring system, which lowers the energy of the lowest unoccupied molecular orbital (LUMO). The introduction of electron-withdrawing groups can alter the charge distribution within the molecule and influence its electronic structure sci-hub.boxsciepub.com.
The combined effect of the amino and sulfonate groups in this compound would result in a "push-pull" system. The electron-donating amino group "pushes" electron density into the ring, while the electron-withdrawing sulfonate group "pulls" electron density away. This push-pull character can lead to a smaller HOMO-LUMO energy gap, which in turn can affect the molecule's color and reactivity.
Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to investigate the electronic properties of substituted benzimidazoles ijcsi.prosci-hub.boxresearchgate.net. These calculations can provide valuable insights into parameters like HOMO and LUMO energies, ionization potential, electron affinity, and dipole moment. For instance, in a series of (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives, it was found that the introduction of substituents on the phenyl ring led to a change in the charge distribution and influenced the electronic structure of the compound sci-hub.box.
The following table presents conceptual data on how different types of substituents can modulate the electronic properties of a generic benzimidazole core, based on general chemical principles and findings from related studies.
| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Example Group |
| Electron-Donating | Increases | Minor Change | Decreases | -NH₂, -OH, -OCH₃ |
| Electron-Withdrawing | Minor Change | Decreases | Decreases | -NO₂, -CN, -SO₃H |
| Halogen | Decreases | Decreases | Minor Change | -F, -Cl, -Br |
This modulation of electronic properties is crucial for tailoring benzimidazole derivatives for specific applications, such as in materials science, medicinal chemistry, and electronics.
Advanced Applications and Emerging Research Directions for 1 Amino 2 Benzimidazolesulfonate
Applications in Advanced Materials Science
The unique photophysical and electronic properties of benzimidazole (B57391) derivatives have made them valuable components in the development of next-generation materials.
The benzimidazole core is an effective component in the molecular design of functional organic dyes, particularly for applications in dye-sensitized solar cells (DSSCs). The structure allows for the strategic placement of donor and acceptor groups to control the intramolecular charge transfer (ICT) characteristics, which are crucial for efficient light harvesting and electron injection.
Research into isomeric benzimidazole-based dyes, which feature triphenylamine (B166846) as a donor and cyanoacrylic acid as an acceptor, has demonstrated how the substitution pattern on the benzimidazole ring significantly impacts photovoltaic performance. acs.orgresearchgate.net The placement of the acceptor group at different positions (C2, C4, or C7) of the benzimidazole nucleus leads to variations in light absorption, electron injection efficiency, and charge recombination kinetics. acs.org For instance, one study found that a dye with the acceptor unit at the C2 position and donor units at C4 and C7 exhibited favorable HOMO and LUMO energy levels, leading to efficient sensitizing action and a power conversion efficiency of 5.01%. acs.org This high performance was attributed to its superior charge collection efficiency. acs.org
Benzimidazole derivatives are widely utilized in organic light-emitting diodes (OLEDs) due to their excellent thermal stability and electron-transporting capabilities. alfa-chemistry.com The imidazole (B134444) ring is electron-deficient, which facilitates effective electron transport and injection, a critical function in multi-layer OLED devices. alfa-chemistry.com
These compounds have been successfully developed as:
Electron Transport Materials: Their inherent electron-deficient nature helps to improve the stability and efficiency of OLEDs. alfa-chemistry.com
Host Materials: Benzimidazole derivatives are used as host materials for phosphorescent emitters. acs.orgacs.org A bipolar host named o-mCPBI, based on a benzimidazole structure, has shown exceptional performance, enabling external quantum efficiencies of over 20% for phosphorescent OLEDs. acs.org
Emitting Materials: The benzimidazole structure itself has strong blue fluorescence. alfa-chemistry.com By attaching other luminescent groups, the color and efficiency can be tuned. Novel pyrene-benzimidazole derivatives have been synthesized and evaluated as promising blue emitters, with their molecular design aimed at reducing intermolecular aggregation to achieve pure blue electroluminescence. nih.gov
Table 1: Performance of Selected Benzimidazole Derivatives in OLEDs
| Compound Type | Role in OLED | Key Performance Metric | Source |
| Benzimidazole substituted biphenyls | Electron-Transporting Host | Max. External Quantum Efficiency: 25.7% | acs.org |
| o-mCPBI (bipolar host) | Host for Phosphorescent/TADF Emitters | External Quantum Efficiency: >20% (Phosphorescent) | acs.org |
| Pyrene-Benzimidazole Derivative | Blue Emitter | CIE Coordinates (Solid-state): (0.152, 0.126) | nih.gov |
The ability of the benzimidazole moiety to participate in noncovalent interactions has been exploited in surface modification and the development of advanced polymer composites. In one study, benzimidazole molecules, in conjunction with cerium(III) ions, were used to noncovalently modify the surface of graphene oxide (GO). acs.org This modification significantly improved the mechanical properties of an epoxy resin coating. The resulting composite showed remarkable enhancements:
Fracture Stress: Increased by 99.6%
Young's Modulus: Increased by 40.3%
Fracture Energy: Increased by 133.4%
Elongation at Break: Increased by 446.4%
Role in Catalysis and Green Chemical Methodologies
The benzimidazole scaffold is a cornerstone in the design of both organocatalysts and ligands for transition metal catalysis, contributing to the development of efficient and green chemical syntheses.
Chiral 2-aminobenzimidazole (B67599) derivatives have emerged as highly effective bifunctional organocatalysts. nih.govresearchgate.net These catalysts can simultaneously act as a Brønsted acid and a Brønsted base, activating both the nucleophile and the electrophile in a reaction through hydrogen bonding interactions. nih.govnih.gov This dual activation mode is a key principle in many organocatalytic transformations.
These catalysts have been successfully applied in several asymmetric reactions, including:
Electrophilic Amination: Chiral 2-aminobenzimidazoles catalyze the asymmetric α-amination of 1,3-dicarbonyl compounds and 3-substituted oxindoles, producing chiral molecules with good to excellent enantioselectivities. nih.govnih.gov
Michael Additions: They are effective in promoting the conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes. researchgate.net
α-Chlorination: These catalysts can also be used for the enantioselective α-chlorination of β-ketoesters and 1,3-diketones. researchgate.net
The use of green chemical methodologies, such as employing deep eutectic solvents (DES) as the reaction media instead of volatile organic compounds (VOCs), has been successfully combined with 2-aminobenzimidazole organocatalysis. researchgate.net
Table 2: Application of Chiral 2-Aminobenzimidazole Derivatives in Organocatalysis
| Reaction Type | Substrates | Catalyst Type | Key Outcome | Source |
| Asymmetric α-Amination | 3-Substituted Oxindoles | Chiral trans-cyclohexanediamine-benzimidazole | Good yields and high enantioselectivities | nih.govnih.gov |
| Asymmetric α-Amination | 1,3-Dicarbonyl Compounds | Chiral Guanidines from Benzimidazoles | Good yields and moderate to high enantioselectivities | |
| Conjugate Addition | 1,3-Dicarbonyls, Nitroalkenes | Chiral 2-Aminobenzimidazole | High yield and enantioselectivity | researchgate.net |
| Asymmetric α-Chlorination | β-Ketoesters, 1,3-Diketones | Bifunctional Chiral 2-Aminobenzimidazoles | Up to 50% enantiomeric excess (ee) | researchgate.net |
The nitrogen atoms in the benzimidazole ring are excellent coordinators for transition metals, making benzimidazole derivatives highly valuable as ligands in coordination chemistry and catalysis. researchgate.netsioc-journal.cn By modifying the substituents on the benzimidazole core, the steric and electronic properties of the resulting metal complex can be finely tuned, influencing its catalytic activity and selectivity. sioc-journal.cn
Benzimidazole-based ligands have been used to create a variety of transition metal complexes for catalytic applications:
Ethylene Oligomerization and Polymerization: Benzimidazole-containing complexes have been developed as novel catalysts for these important industrial processes. sioc-journal.cn
Coupling Reactions: Nickel(II) complexes with chelating bidentate benzimidazole-based N-heterocyclic carbene (NHC) ligands are active catalysts for the Kumada coupling of aryl halides. acs.org For example, these catalysts achieved complete conversion of 4-chloroanisole (B146269) with 99% selectivity. acs.org
Anticancer Agents: While not a traditional catalytic application in synthesis, transition metal complexes of benzimidazole derivatives (e.g., with Cu(II), Zn(II), Ni(II), Ag(I)) have been designed to exhibit catalytic-like activity in biological systems, such as DNA cleavage, and show potent anticancer properties. nih.govnih.gov The coordination of the metal enhances the biological activity compared to the free ligand. researchgate.net
The design versatility of the benzimidazole scaffold ensures its continued importance in developing new, efficient, and selective catalysts for a wide range of chemical transformations.
Chemo-sensing and Analytical Applications
The unique structural features of 1-amino-2-benzimidazolesulfonate and its derivatives, particularly the benzimidazole core, have positioned them as versatile platforms in the development of advanced chemo-sensing and analytical tools. The strategic placement of amino and sulfonate groups allows for specific interactions with a variety of analytes, leading to detectable changes in their photophysical properties.
Development as Probes for Specific Ion or Molecule Detection
Benzimidazole-based compounds have been extensively researched as fluorescent chemosensors for the selective detection of various ions and small molecules. The underlying principle often involves a change in the fluorescence properties of the molecule, such as quenching ("turn-off") or enhancement ("turn-on"), upon binding to a specific target.
For instance, a benzimidazole-derived fluorescent chemosensor, 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP), was designed to detect Cu²⁺ and Zn²⁺ ions in aqueous solutions. nih.gov The sensor exhibited an excited-state intramolecular proton-transfer (ESIPT) fluorescence emission at 542 nm, which was selectively quenched by Cu²⁺. nih.gov In contrast, the addition of Zn²⁺ led to a decrease in the original fluorescence and the appearance of a new blue fluorescence emission at 462 nm, demonstrating a ratiometric turn-on detection. nih.gov The detection limits were found to be 0.16 μM for Cu²⁺ and 0.1 μM for Zn²⁺. nih.gov
Similarly, another benzimidazole derivative has been synthesized for the highly selective and sensitive detection of cysteine (Cys) in human serum. researchgate.net This probe operates on a fluorescence turn-on mechanism, where the reaction with Cys results in a significant increase in fluorescence. researchgate.net The detection limit for Cys using this method was as low as 43 nM with fluorescence spectroscopy. researchgate.net
Furthermore, a benzimidazole-based dipodal receptor has been developed for the selective recognition of Cu²⁺ ions in aqueous media. wikipedia.org The resulting complex of the receptor and Cu²⁺ could then be used for the selective sensing of H₂PO₄⁻ through a metal displacement approach. wikipedia.org The detection limits were determined to be 9.76 μM for Cu²⁺ and 1.41 μM for H₂PO₄⁻. wikipedia.org
Table 1: Benzimidazole-Based Fluorescent Chemosensors
| Sensor Compound | Target Analyte(s) | Detection Mechanism | Detection Limit |
|---|---|---|---|
| 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP) | Cu²⁺ | Fluorescence Turn-off | 0.16 μM |
| 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP) | Zn²⁺ | Ratiometric Turn-on | 0.1 μM |
| 1-(2-(p-tolyl)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one | Cysteine (Cys) | Fluorescence Turn-on | 43 nM |
| Benzimidazole-based dipodal receptor | Cu²⁺ | Fluorescence Quenching | 9.76 μM |
| Receptor-Cu²⁺ complex | H₂PO₄⁻ | Metal Displacement | 1.41 μM |
Application in Chromatographic Separations as Ligands
The ability of benzimidazole derivatives to engage in specific molecular interactions also makes them promising candidates for ligands in affinity chromatography. bio-rad.comnih.govresearchgate.net This separation technique relies on the specific binding between a ligand immobilized on a stationary phase and a target molecule in the mobile phase. nih.gov
While direct applications of this compound as a chromatographic ligand are not extensively documented, studies on related benzimidazole structures highlight their potential. For example, the chromatographic behavior of various benzimidazole derivatives has been investigated using reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netresearchgate.net These studies explore the relationship between the molecular structure of the benzimidazoles and their retention characteristics, providing insights into their interactions with the stationary phase. researchgate.net
One study focused on the chiral chromatography of benzimidazole sulphoxides, demonstrating their separation on an amylase-based chiral stationary phase. nih.gov This suggests that the stereochemical properties of benzimidazole derivatives can be exploited for enantioselective separations. Furthermore, research on the chromatographic retention of newly synthesized benzimidazoles on hypercrosslinked polystyrene has shown that specific interactions, such as those with nitro derivatives, can occur with the aromatic network of the stationary phase. researchgate.net These findings underscore the potential for designing benzimidazole-based ligands with tailored selectivity for specific chromatographic applications.
Future Research Perspectives and Challenges
The field of this compound and its analogues is ripe with opportunities for further research and development. Key areas of focus include the creation of more efficient and environmentally friendly synthetic routes, the exploration of their self-assembly properties for novel materials, and the use of computational tools to design next-generation compounds with specific functionalities.
Development of Novel and Sustainable Synthetic Methodologies
The development of novel and sustainable synthetic methodologies for benzimidazole derivatives is an active area of research. nih.govresearchgate.net Traditional methods often require harsh reaction conditions, toxic catalysts, and complex purification procedures. Modern approaches aim to address these limitations by employing greener and more efficient techniques.
One promising strategy is the use of microwave-assisted synthesis. A one-pot, two-step protocol for the preparation of 2-aryl-benzimidazole-3-oxide derivatives has been developed using microwave heating. nih.gov This method significantly reduces the reaction time to 40 minutes and utilizes environmentally benign solvents like water and ethanol, with the product being easily isolated through simple filtration. nih.gov
Another sustainable approach involves the use of biorenewable starting materials. For instance, a modern variant of the Marckwald reaction has been presented for the synthesis of functionalized thioimidazoles using unprotected carbohydrates and simple amine salts. researchgate.net The synthesis of benzimidazoles from amino acids using a solvent-free melting method has also been reported, offering a cost-effective and environmentally friendly alternative. asianpubs.orgnih.gov These methods demonstrate the potential for developing more sustainable synthetic routes for this compound and its derivatives.
Exploration of Supramolecular Assembly and Self-Assembled Monolayers
The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry and self-assembly. Benzimidazole derivatives, due to their unique chemical structures, are excellent candidates for the construction of supramolecular assemblies and self-assembled monolayers (SAMs). researchgate.net The benzimidazole core can participate in π-π stacking interactions, while the amino and sulfonate groups can form hydrogen bonds and electrostatic interactions. researchgate.net
Research has shown that benzimidazole derivatives can self-assemble into various nanostructures, including coordination complexes, metal-organic frameworks, and even more complex architectures like microflowers and nanowires. researchgate.net The final structure and morphology of these materials are highly dependent on the conditions used for the assembly. researchgate.net
Amino-terminated SAMs are particularly interesting for functionalizing surfaces, such as in the field of biosensors. google.com Studies on amino-terminated biphenylthiol SAMs have demonstrated the formation of well-defined, chemically uniform, and highly ordered monolayers. thermofisher.com The exploration of the supramolecular assembly and self-assembly of this compound could lead to the development of novel functional materials with applications in sensing, catalysis, and nanotechnology.
Computational Design of Next-Generation Analogues for Targeted Material Properties
Computational methods, particularly in silico design and molecular docking, have become indispensable tools in modern chemistry for predicting the properties and activities of new molecules before their synthesis. researchgate.net These approaches allow for the rational design of next-generation analogues of this compound with tailored properties for specific applications.
For example, in the development of new drugs, computational studies are used to design and evaluate derivatives for their potential biological activity. In one study, 23 benzimidazolone derivatives were designed and analyzed in silico for their binding affinity to α-glucosidase and glucokinase, two important pharmacological targets. researchgate.net The molecular docking analysis helped to identify the derivatives with the best potential for interaction with the active sites of these enzymes. researchgate.net
Similarly, computational tools can be employed to design benzimidazole-based materials with specific optical or electronic properties. By modeling the effects of different substituents and structural modifications on the electronic structure and intermolecular interactions, it is possible to predict the material's performance as a chemosensor, a component in an electronic device, or a ligand in a catalytic system. This in silico approach accelerates the discovery of new materials and reduces the experimental effort required for their development.
Q & A
Q. What are the common synthetic routes for preparing 1-Amino-2-benzimidazolesulfonate?
The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with sulfonate-containing precursors. For example, cyclization using CO₂ and H₂ under catalytic conditions has been reported as a green chemistry approach to form the benzimidazole core . Another method employs coupling reactions with sulfonyl chloride intermediates in the presence of hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) to introduce the sulfonate group . Optimization of solvent systems (e.g., DMSO or DMF) and temperature (80–120°C) is critical for yield improvement.
Q. How is the purity of this compound assessed in laboratory settings?
Purity is validated via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 reverse-phase column and acetonitrile/water mobile phase. Complementary techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and elemental analysis to verify stoichiometry . For sulfonate quantification, ion chromatography or titration with barium chloride may be employed .
Q. What are the primary applications of this compound in academic research?
The compound is explored as a bioactive scaffold in medicinal chemistry (e.g., antimicrobial or antitumor agents) due to its benzimidazole core and sulfonate moiety, which enhance solubility and binding affinity . In material science, its electronic properties are studied for organic semiconductor applications .
Advanced Research Questions
Q. How can researchers optimize cyclocondensation reactions to improve yields under green chemistry conditions?
Replace traditional solvents with ionic liquids or water to reduce environmental impact. Catalytic systems like Fe³⁺-modified zeolites or microwave-assisted synthesis can accelerate reaction kinetics and improve yields (reported up to 85% in 2 hours) . Real-time monitoring via FT-IR or Raman spectroscopy helps identify intermediate phases for precise control .
Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?
Contradictions often arise from assay variability (e.g., cell line specificity) or sulfonate group protonation states affecting solubility. To address this:
- Standardize biological assays using identical cell lines (e.g., HepG2 for cytotoxicity) and pH-controlled buffers.
- Perform structure-activity relationship (SAR) studies to isolate the sulfonate’s contribution .
- Use molecular docking to predict binding modes with target proteins (e.g., tubulin or kinases) .
Q. What advanced analytical techniques characterize the stability of this compound in aqueous solutions?
Stability is assessed via accelerated degradation studies (40°C, 75% humidity) with LC-MS tracking decomposition products. Dynamic light scattering (DLS) monitors aggregation, while X-ray photoelectron spectroscopy (XPS) analyzes sulfonate group oxidation states over time . For pH-dependent stability, use potentiometric titration to determine pKa values .
Q. How does the sulfonate group influence the compound’s electronic properties in material science applications?
The sulfonate group enhances electron-withdrawing effects, reducing the HOMO-LUMO gap (measured via cyclic voltammetry). Density functional theory (DFT) calculations show delocalization of π-electrons across the benzimidazole-sulfonate system, improving charge-carrier mobility in thin-film transistors .
Methodological Considerations
Q. What protocols mitigate toxicity risks during handling of this compound?
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure.
- Acute toxicity is assessed via in vitro assays (e.g., brine shrimp lethality), while genotoxicity is evaluated using Ames tests .
- Waste disposal follows EPA guidelines for sulfonates (neutralization with Ca(OH)₂ before incineration) .
Q. How can researchers troubleshoot low yields in sulfonate functionalization reactions?
- Verify anhydrous conditions to prevent hydrolysis of sulfonyl chloride intermediates.
- Replace DCC with EDCI/HOBT for milder coupling conditions .
- Screen Lewis acid catalysts (e.g., ZnCl₂) to activate the benzimidazole nitrogen for sulfonation .
Data Interpretation and Contradictions
Q. Why do computational models sometimes fail to predict the biological activity of this compound derivatives?
Discrepancies arise from incomplete parameterization of sulfonate-water interactions in force fields. Improve accuracy by:
- Incorporating explicit solvent models in molecular dynamics simulations.
- Validating docking results with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
